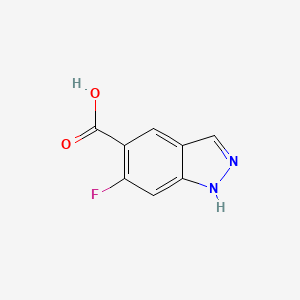

6-fluoro-1H-indazole-5-carboxylic acid

Description

BenchChem offers high-quality 6-fluoro-1H-indazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1H-indazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-2-7-4(3-10-11-7)1-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGASCBMGCCMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Fluoro-1H-indazole-5-carboxylic Acid: Structural Rationale, Synthesis, and Kinase Modulation

Executive Summary

In contemporary drug discovery, the indazole ring system serves as a privileged pharmacophore, offering robust hydrogen-bonding capabilities and favorable physicochemical properties. Among its functionalized derivatives, 6-fluoro-1H-indazole-5-carboxylic acid (CAS: 1360943-00-5) has emerged as a critical intermediate in the synthesis of potent kinase inhibitors[1][2]. The strategic placement of a fluorine atom adjacent to a carboxylic acid moiety on the indazole core drastically alters the molecule's electronic distribution, enhancing both its metabolic stability and its binding affinity within the ATP-binding pockets of target kinases such as c-Jun N-terminal kinase (JNK) and Protein Kinase B (PKB/Akt)[3][4].

This technical guide provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and pharmacological applications of 6-fluoro-1H-indazole-5-carboxylic acid, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Elucidation

The utility of 6-fluoro-1H-indazole-5-carboxylic acid stems from its unique structural features. The indazole core acts as a bioisostere for indole and benzimidazole, providing both a hydrogen bond donor (N-H) and an acceptor (N). The addition of the highly electronegative fluorine atom at the C6 position exerts a strong inductive effect (-I), which lowers the pKa of the adjacent C5-carboxylic acid, thereby increasing its ionization state at physiological pH. Furthermore, the fluorine atom protects the aromatic ring from oxidative metabolism (e.g., by cytochrome P450 enzymes) and can participate in multipolar interactions with protein backbones.

Table 1: Core Physicochemical Data

| Property | Value / Description |

| IUPAC Name | 6-fluoro-1H-indazole-5-carboxylic acid |

| CAS Number | 1360943-00-5[5][6] |

| Molecular Formula | C8H5FN2O2[7][8] |

| Molecular Weight | 180.14 g/mol [7][8] |

| Appearance | Solid powder |

| Storage Conditions | 2-8°C (or room temperature), sealed in a dry, dark place[7] |

Synthetic Methodologies: The Lithiation-Carboxylation Pathway

The most efficient and scalable route to synthesize 6-fluoro-1H-indazole-5-carboxylic acid involves the halogen-metal exchange of 5-bromo-6-fluoro-1H-indazole, followed by electrophilic trapping with carbon dioxide[2][9].

Mechanistic Causality

The use of tert-butyllithium (t-BuLi) is critical in this protocol. Because the indazole core contains an acidic N-H proton, at least two equivalents of the strong organolithium base are required: the first equivalent deprotonates the indazole nitrogen to form a lithium amide, while the second equivalent drives the rapid halogen-metal exchange at the C5 position. The reaction must be conducted at cryogenic temperatures (-78°C) to prevent the highly reactive aryllithium intermediate from undergoing unwanted side reactions, such as ring-opening or nucleophilic attack on the solvent[9]. The subsequent introduction of dry CO₂ acts as a potent electrophile, efficiently trapping the aryllithium species to yield the lithium carboxylate salt.

Figure 1: Lithiation-carboxylation synthesis workflow of 6-fluoro-1H-indazole-5-carboxylic acid.

Step-by-Step Experimental Protocol

Note: This protocol constitutes a self-validating system. The precipitation during the final acidic workup serves as a primary visual confirmation of successful carboxylation.

-

System Preparation: Flame-dry a multinecked round-bottom flask under an inert argon or nitrogen atmosphere. Add 5-bromo-6-fluoro-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a concentration of ~0.1 M.

-

Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C.

-

Lithiation: Slowly add t-BuLi (1.7 M in pentane, 2.2 eq) dropwise via syringe pump over 30 minutes. Causality: Slow addition prevents localized heating and suppresses Wurtz-Fittig-type coupling side reactions. Stir for 1 hour at -78°C.

-

Electrophilic Quench: Bubble rigorously dried CO₂ gas through the solution (or pour the reaction mixture over a large excess of crushed dry ice). Allow the mixture to slowly warm to room temperature as the dry ice sublimes[9].

-

Workup and Isolation: Quench the reaction with water. Extract the aqueous layer with diethyl ether to remove unreacted starting material and non-polar organic impurities.

-

Acidification (Self-Validation): Carefully acidify the aqueous layer with 1M HCl to pH ~2-3. The target 6-fluoro-1H-indazole-5-carboxylic acid will precipitate as a white/off-white solid due to its low solubility in acidic aqueous media. Filter, wash with cold water, and dry under vacuum.

Pharmacological Applications & Target Kinase Modulation

6-fluoro-1H-indazole-5-carboxylic acid is rarely the final active pharmaceutical ingredient (API); rather, it is a highly versatile building block. By coupling the carboxylic acid with various amines (forming amides) or converting it into heterocyclic systems (such as thiadiazoles), researchers generate libraries of potent kinase inhibitors[2][3].

JNK Pathway Inhibition (Neurodegeneration)

The c-Jun N-terminal kinases (JNK1, JNK2, JNK3) are mitogen-activated protein kinases (MAPKs) that respond to cellular stress (e.g., TNF-α, UV radiation, hypoxia)[4]. JNK3 is particularly highly expressed in the brain. Overactivation of the JNK pathway leads to apoptosis of neurons, making it a primary target for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's chorea[3][4]. Amide derivatives of 6-fluoro-1H-indazole-5-carboxylic acid have demonstrated excellent JNK inhibitory action, utilizing the indazole core to anchor into the ATP-binding site via hydrogen bonds to the kinase hinge region[3].

PKB/Akt Pathway Inhibition (Oncology)

Protein Kinase B (PKB/Akt) is a downstream effector of the PI3K pathway, activated by receptor tyrosine kinases (RTKs)[2]. PKB promotes cell survival and proliferation by phosphorylating apoptosis regulatory molecules. In many cancers, the tumor suppressor PTEN is inactivated, leading to hyperactive PKB/Akt signaling. Thiadiazole compounds synthesized directly from 6-fluoro-1H-indazole-5-carboxylic acid act as potent PKB inhibitors, effectively halting abnormal cell growth and inducing apoptosis in malignant cells[2][10].

Figure 2: Dual therapeutic targeting of JNK and PKB/Akt pathways by indazole derivatives.

Handling, Stability, and Analytical Validation Protocols

To ensure the integrity of downstream biological assays, the synthesized 6-fluoro-1H-indazole-5-carboxylic acid must be rigorously validated.

Analytical Validation Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-

). Causality: The high polarity of the carboxylic acid and the hydrogen-bonding nature of the indazole N-H render the compound poorly soluble in standard non-polar NMR solvents like CDCl₃. DMSO- -

1H-NMR Expected Shifts (400 MHz, DMSO-

):-

The highly deshielded indazole C3-H typically appears as a distinct singlet in the aromatic region (~8.1 - 8.3 ppm).

-

The C7-H proton will present as a doublet due to strong ortho-coupling with the adjacent C6-fluorine atom (

coupling, typically ~9-11 Hz). -

The broad singlets for the carboxylic acid (-COOH) and indazole (-NH) protons will appear far downfield (>12.0 ppm), though they may undergo exchange with residual water in the solvent.

-

-

LC-MS Validation: Electrospray ionization (ESI) should be run in both positive and negative modes. In negative mode (ESI-), the molecule easily loses the carboxylic proton, yielding a distinct [M-H]⁻ peak at m/z 179.1. In positive mode (ESI+), expect the [M+H]⁺ peak at m/z 181.1[10].

References

-

chembeez.com - 6-fluoro-1H-indazole-5-carboxylic acid, 95% | Chem Pure URL:[Link]

- Google Patents (US7919514B2) - Thiadiazole compounds and methods of use (PKB/Akt targeting)

- Google Patents (US6982274B2) - 1H-indazole compound (JNK targeting)

- Google Patents (US6982274B2)

- Google Patents (US7919514B2)

Sources

- 1. 6-fluoro-1H-indazole-5-carboxylic acid, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 2. US7919514B2 - Thiadiazole compounds and methods of use - Google Patents [patents.google.com]

- 3. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 4. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 5. 1360943-00-5|6-Fluoro-1H-indazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. aaronchem.com [aaronchem.com]

- 7. 1360943-00-5|6-Fluoro-1H-indazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. molcore.com [molcore.com]

- 9. US7919514B2 - Thiadiazole compounds and methods of use - Google Patents [patents.google.com]

- 10. US7919514B2 - Thiadiazole compounds and methods of use - Google Patents [patents.google.com]

The Strategic Advantage of the 6-Fluoro-1H-Indazole-5-Carboxylic Acid Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] This bicyclic aromatic heterocycle, composed of a fused benzene and pyrazole ring, is a key structural motif in numerous FDA-approved drugs, including the multi-kinase inhibitors Pazopanib and Axitinib.[1] Within the vast chemical space of indazole derivatives, the 6-fluoro-1H-indazole-5-carboxylic acid core has emerged as a particularly advantageous starting point for the development of novel therapeutics. This guide provides a comprehensive technical overview of this scaffold, from its synthesis and unique physicochemical properties to its application in the discovery of potent and selective drug candidates.

The Significance of the 6-Fluoro-1H-Indazole-5-Carboxylic Acid Core: A Trifecta of Advantages

The strategic placement of a fluorine atom at the 6-position and a carboxylic acid at the 5-position of the indazole ring imparts a unique combination of properties that are highly sought after in drug design.

The Role of the 6-Fluoro Substituent: Enhancing Potency and Pharmacokinetics

The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties.[2] In the context of the indazole scaffold, a fluorine atom at the 6-position has been shown to be particularly beneficial. Research on fluorinated indazole derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) has demonstrated that the presence of a fluorine atom at the C6 position significantly enhances inhibitory potency.[3] One notable example showed that a 6-fluoroindazole derivative had an IC50 value of 14 nM against ROCK1, a dramatic improvement compared to the 4-fluoro analogue, which had an IC50 of 2500 nM.[3] Furthermore, this 6-fluoro substitution led to a remarkable increase in oral bioavailability, reaching 61%.[3] This enhancement is attributed to fluorine's ability to increase metabolic stability by blocking potential sites of enzymatic oxidation.

The 5-Carboxylic Acid: A Versatile Handle for Derivatization

The carboxylic acid group at the 5-position serves as a versatile synthetic handle, allowing for the straightforward introduction of a wide array of functional groups through amide bond formation. This enables the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR). The resulting carboxamides can engage in crucial hydrogen bonding interactions with target proteins, significantly contributing to binding affinity and selectivity.

A Synergistic Partnership: The Combined Effect

The combination of the 6-fluoro and 5-carboxylic acid substituents creates a scaffold that is pre-optimized for many aspects of drug discovery. The fluorine atom can enhance the intrinsic potency and metabolic stability of the core, while the carboxylic acid provides a reliable point for modification to achieve desired target engagement and physicochemical properties.

Synthesis of the 6-Fluoro-1H-Indazole-5-Carboxylic Acid Core and its Derivatives

The synthesis of the 6-fluoro-1H-indazole-5-carboxylic acid core (CAS 1360943-00-5) can be achieved through a multi-step sequence, which can be adapted from methodologies reported for analogous indazole syntheses. A plausible synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis typically begins with a suitably substituted fluorinated benzene derivative, which is then elaborated to introduce the necessary functionalities for the formation of the pyrazole ring.

Caption: General synthetic workflow for 6-fluoro-1H-indazole-5-carboxylic acid and its derivatives.

Detailed Experimental Protocol: Synthesis of 6-Fluoro-1H-indazole-5-carboxamides

The following is a representative, detailed protocol for the synthesis of a library of 6-fluoro-1H-indazole-5-carboxamide derivatives.

Step 1: Synthesis of 6-Fluoro-1H-indazole

A detailed procedure for the synthesis of the core 6-fluoro-1H-indazole can be adapted from known methods for indazole synthesis, likely starting from a fluorinated aniline derivative.

Step 2: Carboxylation at the 5-position

The introduction of the carboxylic acid at the 5-position can be achieved through directed ortho-metalation of a protected 6-fluoro-1H-indazole, followed by quenching with carbon dioxide.

Step 3: Amide Coupling

-

To a solution of 6-fluoro-1H-indazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add the desired amine (1.1 eq).

-

Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the desired 6-fluoro-1H-indazole-5-carboxamide derivative.[1]

Applications in Drug Discovery: Targeting Kinases and Beyond

Derivatives of the indazole scaffold have shown remarkable success as inhibitors of a variety of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[4]

Kinase Inhibition

The 6-fluoro-1H-indazole-5-carboxylic acid scaffold is an excellent starting point for the design of kinase inhibitors. The carboxamide moiety can be elaborated with various substituents to target the ATP-binding site of different kinases.

| Target Kinase Family | Example Derivative Moiety | Rationale for Targeting |

| VEGFR | Substituted anilines | Inhibition of angiogenesis in cancer |

| FGFR | Piperazine-containing fragments | Targeting FGFR-driven cancers |

| ROCK | Small aliphatic or cyclic amines | Treatment of cardiovascular diseases and cancer metastasis |

| PLK4 | Substituted benzylamines | Induction of apoptosis in cancer cells with centrosome amplification |

Signaling Pathway Modulation

Derivatives of 6-fluoro-1H-indazole-5-carboxylic acid can be designed to modulate key signaling pathways implicated in disease. For example, inhibitors of Polo-like kinase 4 (PLK4) can disrupt the cell cycle and induce apoptosis in cancer cells.[5]

Caption: Simplified signaling pathway showing the effect of a PLK4 inhibitor.

Future Directions and Conclusion

The 6-fluoro-1H-indazole-5-carboxylic acid scaffold represents a highly promising platform for the discovery of new drugs. Its inherent advantages, including the potential for enhanced potency and favorable pharmacokinetic properties conferred by the 6-fluoro substituent, combined with the synthetic versatility of the 5-carboxylic acid group, make it an attractive starting point for a wide range of drug discovery programs. Future research will likely focus on exploring novel derivatizations of this core to target a broader range of proteins, including emerging therapeutic targets. The continued application of this scaffold is expected to yield a new generation of innovative medicines for the treatment of cancer, inflammatory disorders, and other diseases.

References

-

Royal Society of Chemistry. (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

-

National Center for Biotechnology Information. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

-

Bentham Science. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

-

MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

-

Bentham Science Publishers. (2023, June 1). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link]

-

National Center for Biotechnology Information. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. [Link]

-

National Center for Biotechnology Information. (1996). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. PubMed. [Link]

- Google Patents. (n.d.).

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. [Link]

-

Organic Chemistry Portal. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. [Link]

-

Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

-

National Center for Biotechnology Information. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

-

Assiut University. (2022, June 2). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. [Link]

-

ChemSrc. (2025, August 25). CAS#:697739-05-2 | Methyl 6-fluoro-1H-indazole-4-carboxylate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Fluoro-1H-indazole-5-carboxylic Acid Analogs: A Guide to Target Identification and Validation

An In-depth Technical Guide

Introduction

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form the structural basis of numerous biologically active compounds.[1][2] Its unique arrangement, featuring a bicyclic structure with two nitrogen atoms, allows it to serve as a versatile bioisostere for endogenous structures like purines, engaging with a wide array of biological targets.[1][2] The indazole moiety is a cornerstone in several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib, underscoring its clinical significance.[3][4][5]

This guide focuses on the 6-fluoro-1H-indazole-5-carboxylic acid scaffold, a specific embodiment of this privileged class. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group provides a crucial handle for synthetic modification, allowing for the generation of diverse chemical libraries. We will explore the most promising therapeutic target classes for analogs derived from this scaffold, providing the scientific rationale and detailed experimental frameworks required for their identification, validation, and preclinical development.

Section 1: Protein Kinase Inhibition - A Primary Therapeutic Modality

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[3][5] The indazole scaffold is particularly adept at targeting kinases because its core structure can mimic the adenine of ATP, allowing for competitive binding at the enzyme's active site.[2][6]

Rationale for Targeting Kinases

Kinases regulate a vast number of cellular processes, including growth, proliferation, differentiation, and survival.[7] In cancer, mutations or overexpression of specific kinases can lead to uncontrolled cell division and tumor progression.[5] Indazole-based compounds have been successfully developed to inhibit various kinases, including:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][8]

-

PI3K (Phosphoinositide 3-kinase): A central node in a critical signaling pathway (PI3K/AKT/mTOR) that promotes cell growth and survival.[7]

-

Aurora Kinases (AURK): Serine/threonine kinases that are essential for cell division (mitosis); their overexpression is common in many cancers.[5]

-

EGFR (Epidermal Growth Factor Receptor): A tyrosine kinase whose aberrant activation drives the growth of several cancer types.[3][9]

Key Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, often due to mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN.[7] Analogs of 6-fluoro-1H-indazole-5-carboxylic acid can be designed to target PI3K, thereby blocking this critical pro-survival signaling cascade.

Caption: The PI3K/AKT/mTOR signaling pathway, a key target for indazole-based inhibitors.

Data Summary: Representative Indazole-Based Kinase Inhibitors

The following table summarizes the activity of known indazole-based compounds against various kinases, demonstrating the scaffold's versatility.

| Compound Class | Target Kinase | Reported IC50 | Reference |

| Indazole-pyrimidine derivatives | VEGFR-2 | 34.5 - 114 nM | [3][5] |

| Amide derivatives of indazole | Aurora Kinase | ~13 µM (hit) | [5] |

| Indazole-based derivatives | EGFR (mutant) | 0.07 µM | [9] |

| Indazole-based derivatives | c-Met | < 1 µM | [9] |

Experimental Protocols

Objective: To determine the kinase selectivity profile of novel 6-fluoro-1H-indazole-5-carboxylic acid analogs.

-

Compound Preparation: Solubilize test compounds in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions to achieve the desired final concentrations for the assay.

-

Assay Platform: Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega) that covers a wide range of human kinases (>400). Assays are typically based on measuring ATP consumption or substrate phosphorylation.

-

Primary Screen: Screen each analog at a single high concentration (e.g., 10 µM) against the full kinase panel to identify initial hits.

-

Dose-Response Analysis: For any kinase where inhibition is >50% in the primary screen, perform a 10-point dose-response curve (e.g., from 10 µM down to 0.5 nM) to determine the half-maximal inhibitory concentration (IC50).

-

Data Analysis:

-

Calculate IC50 values using a non-linear regression model (sigmoidal dose-response).

-

Visualize the data using a selectivity score (e.g., S-score) to quantify the compound's specificity.

-

Causality Check: The direct measurement of enzymatic inhibition provides a clear causal link between the compound and the target kinase. A steep dose-response curve indicates a specific binding interaction.

-

Objective: To assess the anti-proliferative activity of lead compounds in cancer cell lines dependent on the target kinase.

-

Cell Line Selection: Choose cancer cell lines with known dependency on the target kinase (e.g., A549 lung cancer cells for EGFR inhibitors, HCT116 colon cancer cells for PI3K inhibitors).

-

Cell Seeding: Plate cells in 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (and a vehicle control, e.g., 0.1% DMSO). Include a positive control (a known inhibitor of the target kinase).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) and measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

-

Self-Validation: Comparing the GI50 value with the enzymatic IC50 provides the first level of validation. A strong correlation suggests that the observed anti-proliferative effect is on-target.

-

Section 2: Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage repair (DDR) machinery.[4] Inhibiting PARP has become a powerful therapeutic strategy in oncology, based on the concept of "synthetic lethality."

Rationale for Targeting PARP

In healthy cells, double-strand DNA breaks are primarily repaired by the high-fidelity homologous recombination (HR) pathway. When HR is deficient, as in cancers with mutations in BRCA1 or BRCA2 genes, cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway for survival.[10] Inhibiting PARP in these HR-deficient cells leads to the accumulation of catastrophic DNA damage and selective cell death.[4][10] The indazole scaffold is a validated core for PARP inhibitors, as exemplified by the FDA-approved drug Niraparib.[4][11][12]

Experimental Workflow: From Hit to Lead for PARP Inhibitors

The development of a PARP inhibitor involves a multi-stage process to ensure both target engagement and functional cellular activity.

Caption: A streamlined workflow for identifying and validating indazole-based PARP inhibitors.

Experimental Protocols

Objective: To determine the direct inhibitory activity of indazole analogs on PARP-1 and PARP-2 enzymes.

-

Assay Principle: Use a commercially available PARP assay kit (e.g., from BPS Bioscience or Abcam). These kits typically use purified PARP enzyme, NAD+ (the substrate for PARP), and nicked DNA as an activator. The output is often a chemiluminescent or fluorescent signal proportional to PARP activity.

-

Reaction Setup: In a 96-well plate, combine the assay buffer, purified PARP1 or PARP2 enzyme, and the test compound at various concentrations.

-

Initiation: Add a mixture of nicked DNA and biotinylated-NAD+ to start the reaction. Incubate for 1 hour at room temperature.

-

Detection: Add a detection reagent (e.g., streptavidin-HRP) that binds to the biotinylated PAR (poly-ADP-ribose) chains formed on the enzyme. After a brief incubation, add the chemiluminescent substrate and read the signal on a luminometer.

-

Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value for each compound against both PARP-1 and PARP-2.

-

Trustworthiness: This in vitro assay directly measures the molecular interaction of interest. Including a known PARP inhibitor (e.g., Olaparib or Niraparib) as a positive control validates the assay's performance.

Objective: To confirm that the compounds inhibit PARP activity within a cellular context.

-

Cell Treatment: Seed a relevant cell line (e.g., HeLa) in a 96-well plate. Pre-treat the cells with the test compounds for 1 hour.

-

DNA Damage Induction: Induce DNA damage to activate PARP by adding a DNA-damaging agent (e.g., 1 mM H2O2) for 10 minutes.

-

Cell Lysis and Fixing: Lyse the cells and fix the proteins to the plate.

-

Immunodetection:

-

Use a primary antibody specific for PAR polymers.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Signal Detection: Add a colorimetric or chemiluminescent substrate and quantify the signal using a plate reader. The signal is inversely proportional to the compound's inhibitory activity.

-

Data Analysis: Determine the EC50, the concentration at which the compound inhibits cellular PARP activity by 50%.

-

Self-Validation: This assay serves as an orthogonal validation of the enzymatic assay. A compound that is potent in the enzymatic assay should also be potent in this cellular target engagement assay, confirming its ability to cross the cell membrane and inhibit its intended target.

Section 3: Immuno-Oncology - Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism along the kynurenine pathway.[13][14] It has emerged as a high-value therapeutic target for cancer immunotherapy.

Rationale for Targeting IDO1

In the tumor microenvironment, IDO1 is often overexpressed in cancer cells and antigen-presenting cells.[13] This has two major immunosuppressive effects:

-

Tryptophan Depletion: Deprives T-cells of tryptophan, an essential amino acid, leading to their inactivation (anergy) and apoptosis.

-

Kynurenine Production: The accumulation of kynurenine and its metabolites actively suppresses T-cell proliferation and promotes the development of regulatory T-cells (Tregs).

By inhibiting IDO1, the immunosuppressive shield of the tumor is broken, allowing for a robust anti-tumor immune response.[13][14] The indazole scaffold has recently emerged as a promising chemotype for the development of novel IDO1 inhibitors.[13][15][16]

Mechanism of Action: Restoring T-Cell Immunity

IDO1 inhibition aims to reverse the immunosuppressive effects within the tumor microenvironment, thereby "releasing the brakes" on the immune system.

Caption: IDO1 inhibition by indazole analogs restores tryptophan levels, promoting T-cell activation.

Experimental Protocols

Objective: To measure the direct inhibition of IDO1 enzymatic activity.

-

Enzyme Source: Use recombinant human IDO1 enzyme.

-

Reaction Mixture: In a 96-well plate, combine assay buffer, the IDO1 enzyme, and the test compound. The buffer should contain necessary co-factors like methylene blue, ascorbic acid, and catalase.

-

Substrate Addition: Initiate the reaction by adding L-Tryptophan. Incubate for 30-60 minutes at 37°C.

-

Reaction Termination & Conversion: Stop the reaction by adding trichloroacetic acid. Incubate at 65°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a yellow color.

-

Measurement: Read the absorbance at ~480 nm.

-

Data Analysis: Calculate the IC50 from a dose-response curve. A known IDO1 inhibitor like Epacadostat should be used as a positive control.

Objective: To demonstrate that IDO1 inhibition by a test compound can rescue T-cell function in a physiologically relevant model.

-

Cell Setup: Co-culture human T-cells with IDO1-expressing cancer cells (e.g., SK-OV-3 cells stimulated with IFN-γ to induce IDO1 expression).

-

T-Cell Stimulation: Add a T-cell activator, such as anti-CD3/CD28 beads, to the co-culture.

-

Compound Treatment: Add the indazole analog at various concentrations to the co-culture wells.

-

Incubation: Incubate the co-culture for 72 hours.

-

Endpoint Measurement:

-

T-cell Proliferation: Measure T-cell proliferation using a method like CFSE dye dilution assay analyzed by flow cytometry.

-

Cytokine Production: Collect the supernatant and measure the concentration of IFN-γ (a key marker of T-cell activation) using an ELISA kit.

-

-

Data Analysis: Determine the EC50 for the rescue of T-cell proliferation or IFN-γ production.

-

Self-Validation: This functional assay provides crucial validation. A compound that inhibits the IDO1 enzyme (Protocol 5) and reverses immunosuppression in this co-culture model has a high probability of being a viable therapeutic candidate.

Section 4: Emerging and Exploratory Targets

The versatility of the indazole scaffold suggests its potential application beyond the well-trodden paths of kinase, PARP, and IDO1 inhibition.[17]

-

Anti-Inflammatory Agents: Indazole derivatives have shown promise as anti-inflammatory agents, potentially by modulating pathways involved in cytokine production or immune cell signaling.[18][19][20] Further investigation into targets like COX enzymes or cytokine receptors could be fruitful.

-

STING Agonism: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to a powerful anti-tumor immune response.[21][22] While natural STING agonists are cyclic dinucleotides, small molecule non-nucleotide agonists are being actively pursued.[23][24][25] Given the role of other nitrogen-containing heterocycles in this space, screening 6-fluoro-1H-indazole-5-carboxylic acid analogs for STING agonism represents a novel, high-impact exploratory direction.

Conclusion

Analogs derived from the 6-fluoro-1H-indazole-5-carboxylic acid scaffold are poised for significant therapeutic development. The established success of the indazole core provides a strong foundation for targeting well-validated classes of enzymes, including protein kinases and PARP. Furthermore, the scaffold shows immense promise in the burgeoning field of immuno-oncology through the inhibition of IDO1. By employing the rigorous, multi-step validation workflows detailed in this guide—encompassing biochemical, cellular target engagement, and functional assays—researchers can effectively identify and advance novel drug candidates. The logical progression from enzymatic activity to cellular function is paramount for building a robust preclinical data package and ultimately translating the chemical potential of these analogs into next-generation therapies.

References

-

PharmaBlock. (n.d.). Indazoles in Drug Discovery. Retrieved from PharmaBlock website.[1]

-

BenchChem. (2025). Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Retrieved from BenchChem website.[2]

-

RSC Publishing. (2021, July 20). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from RSC Publishing website.[3]

-

PubMed. (2024, February 8). A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy. Retrieved from PubMed.[4]

-

BenchChem. (2025). Harnessing a Privileged Scaffold: 6-Bromo-1H-indazole as a Core Intermediate for Novel PI3K Inhibitors. Retrieved from BenchChem website.[7]

-

ResearchGate. (2025, August 10). A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy | Request PDF. Retrieved from ResearchGate.[10]

-

Biosciences Biotechnology Research Asia. (2022, July 23). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Retrieved from Biosciences Biotechnology Research Asia website.[8]

-

ACS Publications. (2021, February 8). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Retrieved from ACS Publications website.[15]

-

PMC. (n.d.). Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Retrieved from PMC website.[13]

-

ResearchGate. (2025, August 9). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Retrieved from ResearchGate.[11]

-

PMC. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from PMC website.[5]

-

(n.d.). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[14]

-

CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.[6]

-

Assiut University. (2022, June 2). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Retrieved from Assiut University website.[9]

-

PubMed. (2009, November 26). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Retrieved from PubMed.[12]

-

PubMed. (2023, November 15). Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies. Retrieved from PubMed.[26]

-

Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from Shaanxi Bloom Tech Co., Ltd. website.[18]

-

PubMed. (2025, May 22). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Retrieved from PubMed.[21]

-

ACS Publications. (2009, October 29). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry.[27]

-

(n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).[17]

-

ResearchGate. (n.d.). (A) Clinical IDO1 inhibitors; (B) some IDO1 inhibitors bearing the indazole structure. Retrieved from ResearchGate.[16]

-

PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from PMC website.[28]

-

PMC. (n.d.). Conjugated STING agonists. Retrieved from PMC website.[23]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from Journal of Pharmaceutical Negative Results website.[29]

-

Frontiers. (2025, February 10). Profile of STING agonist and inhibitor research: a bibliometric analysis. Retrieved from Frontiers website.[24]

-

bioRxiv. (2023, January 4). Synthetic STING agonists elicit powerful vaccine adjuvancy providing robust central memory and anti-tumour effects. Retrieved from bioRxiv.[25]

-

Frontiers. (2024, October 1). Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects. Retrieved from Frontiers website.[22]

-

BLD Pharm. (n.d.). 1360943-00-5|6-Fluoro-1H-indazole-5-carboxylic acid|BLD Pharm. Retrieved from BLD Pharm website.

-

Dabos. (n.d.). 6-FLUORO-1H-INDAZOLE-4-CARBOXYLICACID 5G - A555214-5G. Retrieved from Dabos website.[30]

-

(n.d.). 5-Bromo-6-fluoro-1H-indazole-3-carboxylic acid.[31]

-

(n.d.). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids.[19]

-

Sigma-Aldrich. (n.d.). 5-Bromo-6-fluoro-1H-indazole-3-carboxylic acid. Retrieved from Sigma-Aldrich website.[32]

-

Chem-Impex. (n.d.). 1H-Indazole-6-carboxylic acid. Retrieved from Chem-Impex website.[20]

-

AMERICAN ELEMENTS®. (n.d.). Indazoles. Retrieved from AMERICAN ELEMENTS® website.[33]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 4. A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caribjscitech.com [caribjscitech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. b.aun.edu.eg [b.aun.edu.eg]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. bloomtechz.com [bloomtechz.com]

- 19. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemimpex.com [chemimpex.com]

- 21. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

- 23. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Profile of STING agonist and inhibitor research: a bibliometric analysis [frontiersin.org]

- 25. Synthetic STING agonists elicit powerful vaccine adjuvancy providing robust central memory and anti-tumour effects | bioRxiv [biorxiv.org]

- 26. Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pnrjournal.com [pnrjournal.com]

- 30. 6-FLUORO-1H-INDAZOLE-4-CARBOXYLICACID 5G - A555214-5G [dabos.com]

- 31. 5-Bromo-6-fluoro-1H-indazole-3-carboxylic acid - [sigmaaldrich.cn]

- 32. 5-Bromo-6-fluoro-1H-indazole-3-carboxylic acid | 1360928-47-7 [sigmaaldrich.com]

- 33. americanelements.com [americanelements.com]

literature review of 6-fluoro-1H-indazole-5-carboxylic acid applications

Engineering Kinase Selectivity: A Technical Review of 6-Fluoro-1H-indazole-5-carboxylic Acid in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 6-Fluoro-1H-indazole-5-carboxylic acid (CAS: 1360943-00-5) has emerged as a critical building block for synthesizing ATP-competitive inhibitors[1]. The indazole core effectively mimics the purine ring of adenosine triphosphate (ATP), allowing it to anchor deeply within the kinase catalytic domain. This whitepaper explores the structural rationale, synthetic methodologies, and primary therapeutic applications of this compound, specifically focusing on its role in targeting the c-Jun N-terminal kinase (JNK) and Protein Kinase B (PKB/Akt) pathways.

Structural Rationale and Physicochemical Profile

The precise substitution pattern of 6-fluoro-1H-indazole-5-carboxylic acid is not arbitrary; it is a product of rational drug design aimed at optimizing both pharmacodynamics and pharmacokinetics[2]:

-

C6-Fluorination: The introduction of a highly electronegative fluorine atom adjacent to the carboxylic acid lowers the pKa of the C5 group, modulating its reactivity for downstream amidation. Furthermore, fluorine blocks cytochrome P450-mediated metabolic oxidation at the C6 position, significantly extending the compound's biological half-life.

-

C5-Carboxylic Acid: This functional group serves as a versatile synthetic handle. It can be directly coupled with amines to form complex carboxamides or utilized in dehydrating cyclization reactions to generate bioisosteric heterocycles (e.g., thiadiazoles)[3][4].

Quantitative Data Summary

The following table summarizes the core physicochemical properties and target application metrics associated with this scaffold[1][2][3][5].

| Property / Metric | Value / Description | Clinical Relevance |

| CAS Number | 1360943-00-5 | Unique chemical identifier for procurement and QA. |

| Molecular Formula | C8H5FN2O2 | Low molecular weight (180.14 g/mol ) allows for extensive downstream derivatization without violating Lipinski's Rule of 5. |

| Primary Targets | JNK (1/2/3), PKB/Akt | Implicated in neurodegeneration, oncology, and metabolic disorders. |

| Storage Temperature | 2-8°C (Cold-chain) | Ensures stability of the carboxylic acid and prevents premature decarboxylation or degradation. |

| Key Derivatives | Indazole-5-carboxamides, 1,3,4-Thiadiazoles | Enhances membrane permeability and specific target-binding affinity. |

Application 1: JNK Pathway Inhibition (Neurodegeneration & Inflammation)

Mechanistic Causality

The c-Jun N-terminal kinase (JNK) cascade is a critical intracellular signaling pathway activated by cellular stress (e.g., TNF-α, reactive oxygen species, and UV radiation). Hyperactivation of JNK—particularly the JNK3 isoform, which is highly expressed in the brain—leads to the phosphorylation of the c-Jun transcription factor, ultimately triggering neuronal apoptosis[4]. By utilizing 6-fluoro-1H-indazole-5-carboxylic acid to synthesize indazole-5-carboxamides, researchers can create potent JNK inhibitors. These inhibitors competitively bind to the ATP pocket of JNK, halting the apoptotic cascade and providing a therapeutic avenue for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS)[4][5].

JNK signaling cascade and targeted inhibition by indazole derivatives.

Experimental Protocol: Synthesis of Indazole-5-carboxamides

To ensure a self-validating and reproducible workflow, the synthesis of JNK inhibitors (e.g., 6-fluoro-1H-indazole-5-carboxylic acid[(2S)-tetrahydrofuran-2-ylmethyl]-amide) follows a strict activation and coupling protocol[5]:

-

Carboxylic Acid Activation: Dissolve 6-fluoro-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Causality: HATU is selected over traditional carbodiimides (like EDC) because it forms a highly reactive active ester intermediate that prevents the epimerization of chiral amines during the subsequent coupling step. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the reaction.

-

-

Amidation: Introduce the target chiral amine, such as (2S)-tetrahydrofuran-2-ylmethanamine (1.1 eq), dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the parent mass (m/z 181 [M+H]+) and the appearance of the product mass (m/z 396 [M+H]+ for specific derivatives) validates the completion of the coupling[5].

-

Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC to yield the final JNK inhibitor.

Application 2: PKB/Akt Pathway Inhibition (Oncology)

Mechanistic Causality

Protein Kinase B (PKB, also known as Akt) is a serine/threonine kinase that plays a central role in regulating cell proliferation, apoptosis, and glucose metabolism. Overactivation of PKB is a hallmark of tumorigenesis and abnormal cell growth[6]. To target the regulatory and catalytic domains of PKB, medicinal chemists convert the C5 carboxylic acid of 6-fluoro-1H-indazole into a 1,3,4-thiadiazole ring. The thiadiazole acts as a rigid, lipophilic bioisostere of the carboxylic acid, improving cellular membrane permeability while maintaining the critical hydrogen-bonding network required to anchor the molecule within the PKB active site[3][6].

Stepwise synthesis of PKB-targeting thiadiazoles from 6-fluoro-1H-indazole.

Experimental Protocol: Synthesis of 1,3,4-Thiadiazole Derivatives

This protocol outlines the de novo generation of the carboxylic acid from a brominated precursor, followed by heterocycle formation[3][6]:

-

Lithium-Halogen Exchange & Carboxylation: Cool a solution of 5-bromo-6-fluoro-1H-indazole in anhydrous THF to -78°C. Add tert-butyllithium (t-BuLi) dropwise, followed by bubbling dry carbon dioxide (CO2) gas through the mixture.

-

Causality: t-BuLi is required for rapid and complete halogen-metal exchange. The C6 fluorine atom inductively stabilizes the resulting C5-lithium intermediate, directing the nucleophilic attack onto the electrophilic CO2 to yield 6-fluoro-1H-indazole-5-carboxylic acid[3].

-

-

Thiadiazole Cyclization: Combine the isolated 6-fluoro-1H-indazole-5-carboxylic acid with thiosemicarbazide in polyphosphoric acid (PPA). Heat the mixture to 90°C for 6 hours.

-

Causality: PPA serves a dual purpose as both a high-boiling solvent and a potent dehydrating agent. It drives the initial condensation between the carboxylic acid and the hydrazine moiety of thiosemicarbazide, and subsequently forces the dehydrative cyclization to form the rigid 1,3,4-thiadiazol-2-amine core[3][6].

-

-

Validation: Pour the hot mixture over crushed ice and neutralize with ammonium hydroxide. Collect the precipitate via vacuum filtration. Validate the structural integrity of 5-(6-fluoro-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine using 1H-NMR (checking for the disappearance of the broad carboxylic acid singlet) and LC-MS[6].

Conclusion

6-Fluoro-1H-indazole-5-carboxylic acid is far more than a simple chemical intermediate; it is a highly engineered scaffold designed to exploit the structural vulnerabilities of disease-driving kinases. Whether utilized as a precursor for JNK-inhibiting carboxamides in neurodegenerative research or as the foundation for PKB-targeting thiadiazoles in oncology, its unique physicochemical properties make it indispensable in modern rational drug design.

References

- Google Patents. (2006). US6982274B2 - 1H-indazole compound.

- Google Patents. (2011). US7919514B2 - Thiadiazole compounds and methods of use.

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. 1360943-00-5|6-Fluoro-1H-indazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. US7919514B2 - Thiadiazole compounds and methods of use - Google Patents [patents.google.com]

- 4. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 5. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 6. US7919514B2 - Thiadiazole compounds and methods of use - Google Patents [patents.google.com]

discovery and history of fluorinated indazole compounds

An In-Depth Technical Guide to the Discovery and History of Fluorinated Indazole Compounds

Authored by Gemini, Senior Application Scientist

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile surrogate for the native indole moiety, engaging in a wide array of biological interactions. This has led to the development of numerous successful therapeutics, including the anti-inflammatory agent Benzydamine and the 5-HT3 antagonist Granisetron.[1][2] However, the true potential of the indazole scaffold was significantly unlocked through the strategic incorporation of fluorine.

Fluorine, the most electronegative element, is far from a simple hydrogen isostere. Its introduction into a molecular scaffold imparts profound changes in physicochemical properties. These modifications include enhanced metabolic stability by blocking sites of oxidative metabolism, increased lipophilicity which can improve membrane permeability, and altered acidity/basicity (pKa) of nearby functional groups.[3][4] Furthermore, the C-F bond can participate in crucial non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within protein binding pockets, often leading to a dramatic increase in binding affinity and selectivity.[3] This guide provides a comprehensive exploration of the discovery, synthesis, and evolution of fluorinated indazole compounds, charting their journey from niche chemical curiosities to indispensable tools in the modern drug developer's arsenal.

Foundational Discoveries: The Quest for Selective Enzyme Inhibition

The initial impetus for the systematic investigation of fluorinated indazoles arose from the field of enzyme inhibition, particularly concerning Nitric Oxide Synthase (NOS). The overproduction of nitric oxide by the inducible NOS isoform (iNOS) is implicated in various inflammatory conditions, while the neuronal isoform (nNOS) plays a critical role in neurotransmission. Consequently, the development of selective iNOS inhibitors was a significant therapeutic goal.

Early research identified 7-nitro-1H-indazole as a potent NOS inhibitor.[5] This discovery prompted medicinal chemists to explore how the indazole scaffold could be modified to enhance potency and, crucially, achieve selectivity between the NOS isoforms. The introduction of fluorine was a logical and strategic choice. Researchers hypothesized that the electron-withdrawing nature of fluorine atoms on the benzene ring could modulate the electronic properties of the indazole system, influencing its interaction with the heme cofactor in the enzyme's active site and thereby improving inhibitory activity and selectivity.[6]

This line of inquiry led to the synthesis and evaluation of compounds like 4,5,6,7-tetrafluoro-1H-indazole derivatives. The results were compelling: fluorination of the aromatic ring was found to increase both inhibitory potency and selectivity for iNOS over nNOS, validating the initial hypothesis and establishing a promising new strategy for designing selective inhibitors.[6] For instance, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole was found to inhibit iNOS activity by 80% while having no effect on nNOS activity, a remarkable demonstration of isoform selectivity driven by fluorination.[6] These foundational studies were pivotal, showcasing the profound impact of fluorination and paving the way for its broader application across different therapeutic targets.

The Synthetic Challenge: Forging the C-F Bond on the Indazole Core

The construction of fluorinated indazoles has evolved from multi-step classical cyclizations of fluorinated precursors to more elegant and efficient modern methodologies. Understanding this evolution is key to appreciating the chemical causality behind the availability and diversity of these compounds.

Classical Approach: Cyclization of Fluorinated Building Blocks

The most traditional and straightforward method involves constructing the indazole ring from starting materials that already contain the desired fluorine atoms. A common pathway is the reaction of a fluorinated benzonitrile with hydrazine, which directly yields the corresponding aminoindazole.[3]

Representative Protocol: Synthesis of 3-Amino-5-fluoro-1H-indazole

This protocol describes a typical cyclization reaction to form a fluorinated indazole core.

Step 1: Reaction Setup

-

To a sealed reaction vessel, add 2-amino-5-fluorobenzonitrile (1.0 eq), hydrazine hydrate (3.0 eq), and ethanol as the solvent.

Step 2: Reaction Execution

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue, which will precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-fluoro-1H-indazole.

Causality: This method is reliable because the C-F bonds are robust and inert to the reaction conditions. The choice of a fluorinated benzonitrile as the starting material directly dictates the position of the fluorine atom in the final product. While effective, this approach is limited by the commercial availability and cost of the appropriately substituted starting materials.

Workflow for Classical Cyclization

Caption: Classical synthesis of fluorinated indazoles via cyclization.

Modern Breakthrough: Direct C-H Fluorination

A significant advancement in the field was the development of methods for the direct fluorination of a pre-formed indazole ring. This approach offers greater flexibility and efficiency, allowing for late-stage functionalization of complex molecules. A prominent reagent for this transformation is N-Fluorobenzenesulfonimide (NFSI).[7][8]

The reaction proceeds regioselectively at the C3-position of 2H-indazoles under mild, metal-free conditions.[7][8] Mechanistic studies suggest the reaction proceeds via a radical pathway, where a fluorine radical is generated from NFSI.[7]

Representative Protocol: Direct C3-Fluorination using NFSI

Step 1: Reaction Setup

-

In a flask, dissolve the 2-substituted-2H-indazole (1.0 eq) in water.

-

Add N-Fluorobenzenesulfonimide (NFSI) (1.5 eq) to the solution.

Step 2: Reaction Execution

-

Stir the reaction mixture vigorously at room temperature under ambient air for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

Step 3: Work-up and Purification

-

Extract the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the pure 3-fluoro-2H-indazole derivative.

Causality: The high regioselectivity for the C3 position is a key feature of this method, driven by the electronic properties of the 2H-indazole tautomer. Using water as a solvent is not only environmentally friendly but also facilitates the reaction, which can be counterintuitive for organic synthesis but is effective in this case.[7] This method's ability to be performed late-stage on complex indazole cores makes it exceptionally valuable in drug discovery campaigns.

Innovative Ring Transformations: The ANRORC-like Rearrangement

A particularly elegant and novel strategy for synthesizing fluorinated indazoles involves an ANRORC-like (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangement. This pathway utilizes readily available 1,2,4-oxadiazoles bearing a polyfluorinated aryl group.

In this reaction, hydrazine acts as a bidentate nucleophile, initially attacking the electrophilic C5 carbon of the 1,2,4-oxadiazole ring.[9][10] This is followed by the opening of the oxadiazole ring and a subsequent intramolecular cyclization to form the new, stable indazole ring system in high yield under mild conditions.[9]

Workflow for ANRORC-like Rearrangement

Caption: Synthesis of fluorinated indazoles via ANRORC-like rearrangement.

Causality: This method's ingenuity lies in using the inherent reactivity of the oxadiazole ring as a latent indazole precursor. The highly electron-deficient pentafluorophenyl group activates the C5 position for the initial nucleophilic attack, driving the reaction forward. This strategy allows for the synthesis of indazoles with specific substitution patterns that might be difficult to access through other methods.[9]

Therapeutic Impact and Structure-Activity Relationships

The development of robust synthetic methods has led to the exploration of fluorinated indazoles against a wide range of biological targets. The strategic placement of fluorine has repeatedly proven to be a decisive factor in achieving high potency and selectivity.

Kinase Inhibition: A Modern Pillar of Oncology

Fluorinated indazoles have emerged as a premier class of kinase inhibitors. Kinases are crucial signaling proteins, and their dysregulation is a hallmark of many cancers.

-

Anaplastic Lymphoma Kinase (ALK): The drug Entrectinib is a powerful example. It features a 3-aminoindazole core and demonstrates potent inhibitory activity against ALK, with an IC50 value of 12 nM.[1] The specific substitution pattern is critical for fitting into the ATP-binding pocket of the kinase.

-

Fibroblast Growth Factor Receptor (FGFR): In the development of FGFR inhibitors, the introduction of fluorine has been instrumental. For example, a compound bearing a 2,6-difluoro-3-methoxyphenyl group attached to an indazole scaffold showed potent enzymatic and antiproliferative activities, with an IC50 value of 2.0 nM against FGFR2.[1]

-

Rho Kinase (ROCK1): A striking example of positional impact is seen in ROCK1 inhibitors. An indazole derivative with fluorine at the C4 position displayed low potency (IC50 = 2500 nM). However, moving the fluorine to the C6 position resulted in a dramatic increase in potency (IC50 = 14 nM) and a significant improvement in oral bioavailability.[11][12] This highlights how a subtle positional change can have a profound effect on biological activity, likely due to a more favorable interaction within the kinase's active site.

Simplified Kinase Inhibition Pathway

Caption: Fluorinated indazoles act as competitive kinase inhibitors.

Anti-HIV Activity

Fluorinated indazoles have also been investigated for their potential as antiviral agents. Several 5-fluoroindazole derivatives have demonstrated promising potency against HIV replication.[11] In one study, the introduction of a fluorine atom at position-5 improved the inhibitory activity against the wild-type reverse transcriptase enzyme by up to 13-fold compared to the non-fluorinated analogue.[4] This enhancement is attributed to the fluorine atom's ability to improve binding affinity within the enzyme's active site.

Summary of Biologically Active Fluorinated Indazoles

| Compound Class | Fluorination Pattern | Biological Target | Reported Potency (IC50/EC50) | Reference |

| Entrectinib Analogue | 3-Amino-5-substituted | Anaplastic Lymphoma Kinase (ALK) | 12 nM | [1] |

| FGFR Inhibitor | 2,6-difluoro-3-methoxyphenyl group | Fibroblast Growth Factor Receptor 2 (FGFR2) | 2.0 nM | [1] |

| ROCK1 Inhibitor | 6-Fluoro | Rho Kinase 1 (ROCK1) | 14 nM | [11][12] |

| ROCK1 Inhibitor | 4-Fluoro | Rho Kinase 1 (ROCK1) | 2500 nM | [11][12] |

| NOS Inhibitor | 4,5,6,7-Tetrafluoro | Inducible Nitric Oxide Synthase (iNOS) | 80-83% inhibition | [6] |

| Anti-HIV Agent | 5-Fluoro | HIV Reverse Transcriptase | 25 nM | [4] |

Conclusion and Future Horizons

The history of fluorinated indazole compounds is a compelling narrative of chemical innovation driven by therapeutic need. From their initial exploration as selective NOS inhibitors to their current status as elite scaffolds for kinase-targeted cancer therapies, the strategic incorporation of fluorine has been a consistent theme. The evolution of synthetic chemistry, from classical cyclizations to elegant direct fluorination and ring-rearrangement strategies, has been critical in expanding the accessible chemical space for these molecules.

The future of this field remains vibrant. The ongoing development of novel and more precise fluorination techniques will undoubtedly provide access to new analogues with unique properties. As our understanding of biology deepens, the versatility of the fluorinated indazole scaffold will be applied to an even wider range of biological targets. The journey of these remarkable compounds is far from over, and they are poised to remain at the forefront of medicinal chemistry and drug discovery for years to come.

References

-

Drag, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6686. [Link]

-

Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 34685-34743. [Link]

-

Shaik, A., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Pharmaceuticals, 17(7), 882. [Link]

-

Atteneri, A., et al. (2018). Synthesis of Fluorinated Indazoles Through ANRORC-Like Rearrangement of 1,2,4-Oxadiazoles with Hydrazine. ResearchGate. [Link]

-

Schmidt, T. J., & Yalçın, F. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Letters in Drug Design & Discovery, 13(9), 798-816. [Link]

-

Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 34685-34743. [Link]

-

Nieto, C. I., et al. (2015). Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]

-

Neogi, S., et al. (2020). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. [Link]

-

Di-Dio, A., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1058-1065. [Link]

-

Lipunova, G. N., et al. (2016). Fluorine-containing indazoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 192, 1-21. [Link]

-

Claramunt, R. M., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(5), 701-711. [Link]

-

Cazzaniga, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]

-

Neogi, S., et al. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(16), 11497-11505. [Link]

-

Anandan, V., et al. (2011). Synthesis and biological activities of a novel series of indazole derivatives. Der Pharma Chemica, 3(6), 486-493. [Link]

-

Banerjee, S. K., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27(12), 1469-1481. [Link]

-

Shibata, N., & Matsnev, A. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1827-1941. [Link]

-

Basari, M., & D'Souza, L. (2021). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry, 19(2), 263-280. [Link]

-

Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 6-fluoro-1H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 6-fluoro-1H-indazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations for obtaining and interpreting this information. The indazole scaffold is a privileged structure in numerous therapeutic agents, and the introduction of a fluorine atom and a carboxylic acid moiety can significantly influence its physicochemical and pharmacological properties.[1][2][3]

Molecular Structure and Overview

6-fluoro-1H-indazole-5-carboxylic acid possesses a bicyclic aromatic system consisting of a pyrazole ring fused to a benzene ring. The key functional groups that will dominate its spectroscopic signature are the indazole N-H, the carboxylic acid O-H, the carbonyl C=O, and the C-F bond. Understanding the interplay of these groups is crucial for unambiguous structural elucidation.

Caption: Molecular structure of 6-fluoro-1H-indazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-fluoro-1H-indazole-5-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and essential information.

Predicted ¹H NMR Data (in DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic due to the presence of the acidic carboxylic acid and N-H protons, which are often not observable in non-polar solvents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 1H | COOH | The carboxylic acid proton is expected to be highly deshielded and will appear as a broad singlet due to hydrogen bonding and exchange. |

| ~13.0 | br s | 1H | N-H | The indazole N-H proton is also acidic and will appear as a broad singlet. Its chemical shift can be influenced by concentration and temperature. |

| ~8.2 | s | 1H | H3 | The proton at position 3 of the indazole ring is a singlet and is typically found in this downfield region. |

| ~8.0 | d | 1H | H4 | The proton at position 4 will be a doublet due to coupling with the fluorine at position 6 (⁴JHF). This long-range coupling is common in fluoroaromatic systems. |

| ~7.5 | d | 1H | H7 | The proton at position 7 will be a doublet due to coupling with the fluorine at position 6 (³JHF). |

Predicted ¹³C NMR Data (in DMSO-d₆)

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O | The carbonyl carbon of the carboxylic acid is expected in this region. |

| ~160 (d, ¹JCF ≈ 250 Hz) | C6 | The carbon directly attached to the fluorine will be significantly downfield and will appear as a doublet with a large coupling constant. |

| ~140 | C7a | A quaternary carbon in the indazole ring. |

| ~135 | C3 | The carbon at position 3 of the indazole ring. |

| ~125 (d, ²JCF ≈ 25 Hz) | C5 | This carbon is two bonds away from the fluorine and will show a smaller C-F coupling. |

| ~120 | C3a | Another quaternary carbon in the indazole ring. |

| ~115 (d, ²JCF ≈ 20 Hz) | C7 | This carbon is also two bonds away from the fluorine. |

| ~110 (d, ³JCF ≈ 5 Hz) | C4 | This carbon is three bonds away from the fluorine, resulting in a smaller coupling. |

Predicted ¹⁹F NMR Data

¹⁹F NMR is a sensitive technique that will provide a clear signal for the fluorine atom.

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -115 | m | The fluorine at position 6 will be coupled to the protons at positions 4 and 7, resulting in a multiplet. The exact chemical shift can vary depending on the reference standard used. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 6-fluoro-1H-indazole-5-carboxylic acid in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe the quaternary carbons.

-

¹⁹F NMR: Acquire a standard one-dimensional fluorine spectrum.

-

2D NMR: To confirm assignments, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Infrared (IR) Spectroscopy